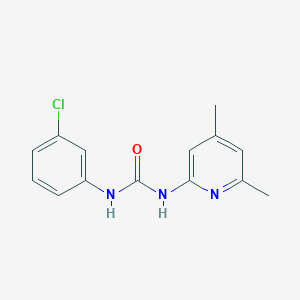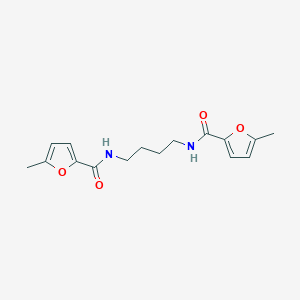![molecular formula C50H42N4O4 B515398 N,N'-(3,3'-DIMETHOXY-4,4'-BIPHENYLDIYL)BIS[2-(4-ETHYLPHENYL)-4-QUINOLINECARBOXAMIDE]](/img/structure/B515398.png)
N,N'-(3,3'-DIMETHOXY-4,4'-BIPHENYLDIYL)BIS[2-(4-ETHYLPHENYL)-4-QUINOLINECARBOXAMIDE]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-ethylphenyl)-N-[4’-({[2-(4-ethylphenyl)-4-quinolinyl]carbonyl}amino)-3,3’-dimethoxy[1,1’-biphenyl]-4-yl]-4-quinolinecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple aromatic rings and functional groups, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenyl)-N-[4’-({[2-(4-ethylphenyl)-4-quinolinyl]carbonyl}amino)-3,3’-dimethoxy[1,1’-biphenyl]-4-yl]-4-quinolinecarboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoline and biphenyl intermediates, followed by their coupling through amide bond formation. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM). The final step involves the purification of the compound using techniques like column chromatography or recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylphenyl)-N-[4’-({[2-(4-ethylphenyl)-4-quinolinyl]carbonyl}amino)-3,3’-dimethoxy[1,1’-biphenyl]-4-yl]-4-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, copper.
Solvents: Dimethylformamide, dichloromethane
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
2-(4-ethylphenyl)-N-[4’-({[2-(4-ethylphenyl)-4-quinolinyl]carbonyl}amino)-3,3’-dimethoxy[1,1’-biphenyl]-4-yl]-4-quinolinecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 2-(4-ethylphenyl)-N-[4’-({[2-(4-ethylphenyl)-4-quinolinyl]carbonyl}amino)-3,3’-dimethoxy[1,1’-biphenyl]-4-yl]-4-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
2-(4-ethylphenyl)quinoline-4-carbonyl chloride: A related compound used in proteomics research.
4-((benzylamino)carbonyl)-1-(2-(4-ethylphenyl)-2-oxoethyl)pyridinium bromide:
Uniqueness
2-(4-ethylphenyl)-N-[4’-({[2-(4-ethylphenyl)-4-quinolinyl]carbonyl}amino)-3,3’-dimethoxy[1,1’-biphenyl]-4-yl]-4-quinolinecarboxamide is unique due to its complex structure and the presence of multiple functional groups, which allow for diverse chemical modifications and applications. Its ability to undergo various reactions and its potential biological activities make it a valuable compound for research and development .
Properties
Molecular Formula |
C50H42N4O4 |
|---|---|
Molecular Weight |
762.9g/mol |
IUPAC Name |
2-(4-ethylphenyl)-N-[4-[4-[[2-(4-ethylphenyl)quinoline-4-carbonyl]amino]-3-methoxyphenyl]-2-methoxyphenyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C50H42N4O4/c1-5-31-15-19-33(20-16-31)45-29-39(37-11-7-9-13-41(37)51-45)49(55)53-43-25-23-35(27-47(43)57-3)36-24-26-44(48(28-36)58-4)54-50(56)40-30-46(34-21-17-32(6-2)18-22-34)52-42-14-10-8-12-38(40)42/h7-30H,5-6H2,1-4H3,(H,53,55)(H,54,56) |
InChI Key |
KNKFENOURLBYBH-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=C(C=C4)C5=CC(=C(C=C5)NC(=O)C6=CC(=NC7=CC=CC=C76)C8=CC=C(C=C8)CC)OC)OC |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=C(C=C4)C5=CC(=C(C=C5)NC(=O)C6=CC(=NC7=CC=CC=C76)C8=CC=C(C=C8)CC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-fluoro-N-[4-[(3-fluorobenzoyl)amino]cyclohexyl]benzamide](/img/structure/B515315.png)
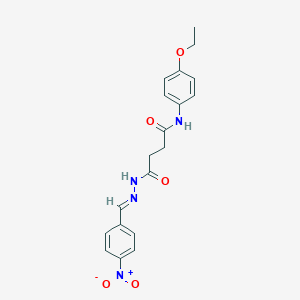

![2-(3-methylphenyl)-N-[4-({[2-(3-methylphenyl)-4-quinolinyl]carbonyl}amino)butyl]-4-quinolinecarboxamide](/img/structure/B515318.png)
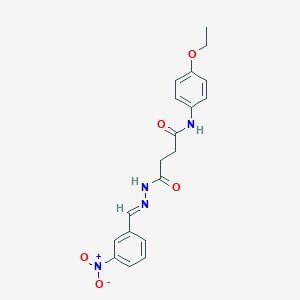
![N'-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-1H-pyrazole-3-carbohydrazide](/img/structure/B515322.png)
![ethyl 2-[(2-methoxy-5-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}benzyl)oxy]benzoate](/img/structure/B515323.png)
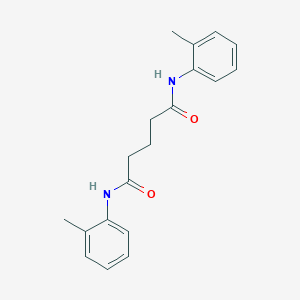

![2-(4-chlorophenyl)-N'-[(5-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B515329.png)
![4-bromo-1-methyl-N-{[4-(2-pyridinyl)-1-piperazinyl]carbothioyl}-1H-pyrazole-5-carboxamide](/img/structure/B515330.png)
![N'-(2,4-dichlorobenzylidene)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B515331.png)
